

Application Notes and Protocols for a-desulfated Cholecystokin-8 (CCK-8)

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Compound of Interest

Compound Name: *Cholecystokin-8 Octapeptide, desulfated TFA*

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Introduction

A-desulfated cholecystokin-8 (CCK-8) is the non-sulfated form of the C-terminal octapeptide of cholecystokin. While the sulfated form of CCK-8 is a potent and selective agonist for the cholecystokin A (CCKA) receptor, the a-desulfated form exhibits a significantly different receptor binding profile, making it a valuable tool for distinguishing between CCK receptor subtypes in various physiological and pharmacological studies. This document provides detailed information on the solubility of a-desulfated CCK-8, protocols for its use in research applications, and an overview of its known signaling pathways.

Physicochemical Properties and Solubility

A-desulfated CCK-8 is a synthetic peptide, typically available as a trifluoroacetate (TFA) salt. It is a white to off-white solid. The solubility of a-desulfated CCK-8 is a critical factor for its application in in vitro and in vivo studies.

Data Presentation: Solubility of a-desulfated CCK-8

Solvent	Solubility	Concentration (mM)	Notes
DMSO	≥ 100 mg/mL[1]	94.05 mM[1]	Hygroscopic DMSO can impact solubility; use newly opened DMSO. Ultrasonic treatment may be needed to aid dissolution[2].
Water	< 0.1 mg/mL[2]	Insoluble[2]	
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL[2]	2.12 mM[2]	Results in a clear solution.[2]
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL[2]	2.12 mM[2]	Results in a clear solution.[2]

Biological Activity and Receptor Specificity

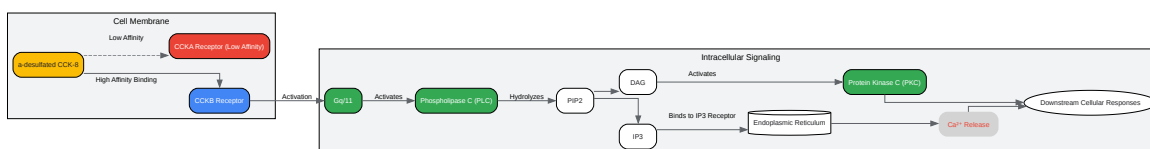
The biological activity of CCK peptides is largely determined by the sulfation of a tyrosine residue at the seventh position from the C-terminus. The absence of this sulfate group in a-desulfated CCK-8 dramatically alters its receptor binding affinity.

- CCKA (CCK1) Receptor: A-desulfated CCK-8 has a significantly lower affinity for the CCKA receptor compared to its sulfated counterpart. Desulfation of CCK-8 can result in a 500-fold reduction in affinity for the CCK1 receptor.[2]
- CCKB (CCK2) Receptor: In contrast, a-desulfated CCK-8 binds to the CCKB receptor with an affinity similar to that of sulfated CCK-8.[2]

This differential binding profile makes a-desulfated CCK-8 a useful tool for isolating and studying the effects mediated by the CCKB receptor. It can be used to investigate the physiological roles of CCKB receptors in the central nervous system and the gastrointestinal tract. A-desulfated CCK-8 has been shown to stimulate pancreatic somatostatin, insulin, and glucagon secretion.[3]

Signaling Pathways

Upon binding to CCK receptors, which are G-protein coupled receptors (GPCRs), a signaling cascade is initiated. For CCKB receptors, to which a-desulfated CCK-8 binds with high affinity, the primary signaling pathway involves the activation of phospholipase C (PLC), leading to an increase in intracellular calcium.



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CCKB Receptor Signaling Pathway for a-desulfated CCK-8.

Experimental Protocols

Preparation of Stock Solutions

1. DMSO Stock Solution:

- Objective: To prepare a high-concentration stock solution of a-desulfated CCK-8.
- Materials:
 - a-desulfated CCK-8 (TFA salt) powder

- High-purity, anhydrous DMSO
- Sterile microcentrifuge tubes
- Protocol:
 - Weigh the desired amount of a-desulfated CCK-8 powder in a sterile microcentrifuge tube.
 - Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for a 50 mg/mL stock, add the corresponding volume of DMSO).
 - Vortex the tube until the peptide is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[\[2\]](#)
 - Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
 - Store the stock solution at -20°C or -80°C for long-term storage.

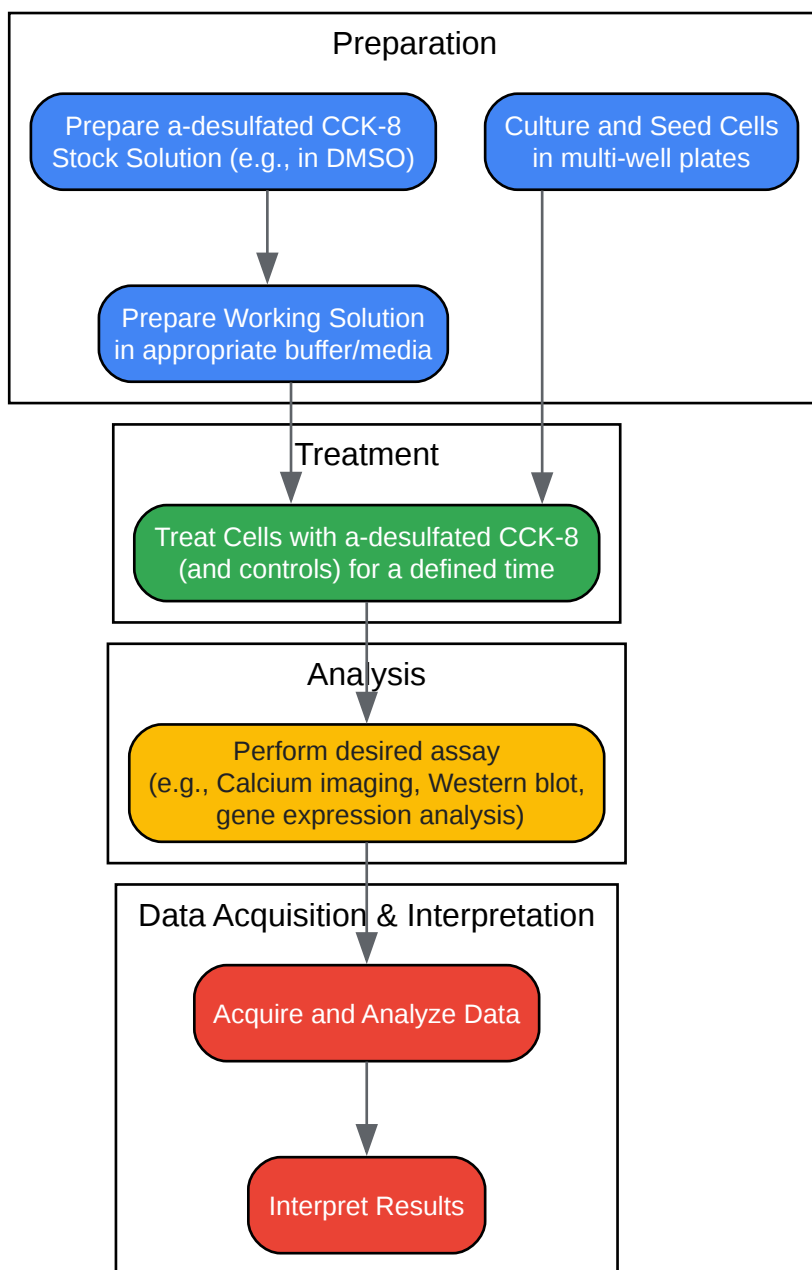
2. Aqueous Working Solutions (using co-solvents):

- Objective: To prepare a working solution of a-desulfated CCK-8 for in vivo or in vitro applications where high concentrations of DMSO are not suitable.
- Materials:
 - a-desulfated CCK-8 DMSO stock solution
 - PEG300
 - Tween-80
 - Saline (0.9% NaCl)
 - Sterile tubes
- Protocol (Example for a 2.5 mg/mL solution):[\[2\]](#)
 - Start with a known concentration of a-desulfated CCK-8 in DMSO (e.g., 25 mg/mL).

- In a sterile tube, add 400 μ L of PEG300.
- Add 100 μ L of the 25 mg/mL α -desulfated CCK-8 DMSO stock solution to the PEG300 and mix thoroughly.
- Add 50 μ L of Tween-80 and mix until the solution is homogeneous.
- Add 450 μ L of saline to bring the total volume to 1 mL. Mix well.
- This will result in a 2.5 mg/mL working solution in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

In Vitro Cell-Based Assay Workflow

This protocol provides a general workflow for treating cultured cells with α -desulfated CCK-8 to study its effects on intracellular signaling or other cellular responses.



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General workflow for in vitro cell-based assays.

Protocol for Measuring Intracellular Calcium Mobilization:

- Objective: To measure changes in intracellular calcium concentration in response to a-desulfated CCK-8 stimulation.

- Materials:
 - Cultured cells expressing CCKB receptors
 - α -desulfated CCK-8 working solution
 - Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
 - Pluronic F-127
 - Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
 - 96-well black, clear-bottom plates
 - Fluorescence plate reader or fluorescence microscope
- Protocol:
 - Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
 - Dye Loading:
 - Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2-5 μ M Fura-2 AM or Fluo-4 AM) and a dispersing agent like Pluronic F-127 (e.g., 0.02%) in HBSS.
 - Remove the culture medium from the cells and wash once with HBSS.
 - Add the dye-loading buffer to each well and incubate at 37°C for 30-60 minutes in the dark.
 - Washing: After incubation, gently wash the cells two to three times with HBSS to remove excess dye.
 - Stimulation and Measurement:
 - Place the plate in a fluorescence plate reader or on a fluorescence microscope equipped for kinetic reading.

- Establish a stable baseline fluorescence reading.
- Add the a-desulfated CCK-8 working solution to the wells to achieve the desired final concentration.
- Immediately begin recording the fluorescence intensity over time to capture the transient calcium response.
- Data Analysis: Analyze the change in fluorescence intensity to determine the extent of intracellular calcium mobilization.

Applications in Research

- **Receptor Characterization:** Due to its selectivity for the CCKB receptor, a-desulfated CCK-8 is an invaluable tool for distinguishing between CCKA and CCKB receptor-mediated effects in various tissues and cell types.
- **Neuroscience Research:** The CCKB receptor is widely expressed in the brain and is implicated in anxiety, panic disorders, and memory. A-desulfated CCK-8 can be used to probe the role of this receptor in neuronal function.
- **Gastrointestinal Physiology:** Investigating the role of CCKB receptors in gastric acid secretion, pancreatic enzyme secretion, and gut motility.
- **Drug Development:** As a research tool in the development of selective CCKB receptor agonists and antagonists.

Storage and Stability

- **Powder:** Store at -20°C or -80°C, protected from light and moisture. Stable for at least one to two years under these conditions.^{[1][2]}
- **In Solvent:** Store stock solutions at -20°C or -80°C. At -20°C, the solution is stable for approximately one month, while at -80°C, it can be stable for up to six months.^{[1][2]} It is recommended to use freshly prepared solutions and avoid repeated freeze-thaw cycles.

These application notes and protocols are intended to serve as a guide. Researchers should optimize the conditions for their specific experimental setup and cell systems.

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